BenchChemオンラインストアへようこそ!

Debio-1452-NH3

Gram-negative antibacterial ESKAPE pathogens FabI inhibitor spectrum

Debio-1452-NH3 (CAS 2376749-51-6; C22H23ClN4O3; MW 426.9) is a synthetic small-molecule antibiotic derived from the clinical-stage FabI inhibitor Debio-1452 (afabicin desphosphono/AFN-1252) through strategic introduction of a primary amine at the 3-position of the naphthyridinone ring. Unlike the parent compound Debio-1452—which exhibits potent, highly selective bactericidal activity against Staphylococcus spp.

Molecular Formula C22H23ClN4O3
Molecular Weight 426.901
Cat. No. B1192553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebio-1452-NH3
SynonymsDebio-1452-NH3
Molecular FormulaC22H23ClN4O3
Molecular Weight426.901
Structural Identifiers
SMILES[NH3+]C1C(NC2=NC=C(/C=C/C(N(C)CC3=C(C)C4=CC=CC=C4O3)=O)C=C2C1)=O.[Cl-]
InChIInChI=1S/C22H22N4O3.ClH/c1-13-16-5-3-4-6-18(16)29-19(13)12-26(2)20(27)8-7-14-9-15-10-17(23)22(28)25-21(15)24-11-14;/h3-9,11,17H,10,12,23H2,1-2H3,(H,24,25,28);1H/b8-7+;
InChIKeyLSZRWQBFJNNCHB-USRGLUTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Debio-1452-NH3: A Broad-Spectrum FabI Inhibitor Engineered from a Gram-Positive-Only Antibiotic Scaffold for Gram-Negative Pathogen Procurement


Debio-1452-NH3 (CAS 2376749-51-6; C22H23ClN4O3; MW 426.9) is a synthetic small-molecule antibiotic derived from the clinical-stage FabI inhibitor Debio-1452 (afabicin desphosphono/AFN-1252) through strategic introduction of a primary amine at the 3-position of the naphthyridinone ring [1]. Unlike the parent compound Debio-1452—which exhibits potent, highly selective bactericidal activity against Staphylococcus spp. (MIC = 0.008 μg/mL against S. aureus ATCC 29213) but no activity against Gram-negative bacteria (MIC > 32 μg/mL)—Debio-1452-NH3 retains anti-staphylococcal potency while gaining meaningful antibacterial activity against high-priority multidrug-resistant Gram-negative ESKAPE pathogens including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter cloacae [1]. The compound operates via potent inhibition of the enoyl-acyl carrier protein reductase FabI, the rate-limiting enzyme in bacterial fatty acid biosynthesis (FAS-II), a mechanism validated by in vitro enzyme assays, X-ray co-crystal structures, and generation of resistant bacterial isolates bearing target-specific FabI mutations [1].

Why Generic FabI Inhibitors or the Parent Compound Debio-1452 Cannot Substitute for Debio-1452-NH3 in Gram-Negative Antibacterial Research


FabI inhibitors are not interchangeable. The parent compound Debio-1452, despite exceptional anti-staphylococcal potency (MIC = 0.008 μg/mL), is entirely inactive against wild-type Gram-negative bacteria up to its aqueous solubility limit (MIC > 32 μg/mL) because it fails to accumulate inside these pathogens due to the impermeability of the Gram-negative outer membrane coupled with promiscuous efflux pumps [1]. Older FabI inhibitors such as triclosan exhibit broad-spectrum activity but suffer from widespread environmental resistance, lack of pharmacokinetic optimization for systemic use, and IC50 values in the micromolar range (2 μM against E. coli FabI) . Another clinical-stage FabI inhibitor, CG400549 (nilofabicin), demonstrates Gram-positive-only spectrum (MIC90 = 0.25–0.5 μg/mL against S. aureus) with no reported Gram-negative activity [2]. Debio-1452-NH3 occupies a unique position: it bridges Gram-positive and Gram-negative activity within a single chemical scaffold, validated by head-to-head comparisons with its direct parent, providing a tool compound that enables investigation of FabI inhibition across the full ESKAPE pathogen panel without switching chemical series [1].

Quantitative Differentiation Evidence for Debio-1452-NH3: Head-to-Head Comparison Data Against Parent Compound Debio-1452 and In-Class FabI Inhibitors


Gram-Negative Antibacterial Spectrum Expansion: Debio-1452-NH3 Gains Activity Against Four ESKAPE Pathogens Where the Parent Compound Is Completely Inactive

In a direct head-to-head comparison using standardized broth microdilution MIC assays, Debio-1452-NH3 demonstrates antibacterial activity against wild-type Gram-negative pathogens with intact outer membranes, whereas the parent compound Debio-1452 shows no activity (MIC > 32 μg/mL) against the same strains. Against E. coli MG1655, Debio-1452-NH3 exhibits an MIC of 4 μg/mL compared to >32 μg/mL for Debio-1452—an at least 8-fold improvement that crosses the threshold from inactive to active. Against K. pneumoniae BAA-1705 and A. baumannii W41979, Debio-1452-NH3 achieves MIC values of 8 μg/mL and 4 μg/mL, respectively, while Debio-1452 remains inactive (MIC > 32 μg/mL) [1]. Both compounds retain potent activity against S. aureus ATCC 29213 (Debio-1452-NH3 MIC = 0.03 μg/mL; Debio-1452 MIC = 0.008 μg/mL), confirming that Gram-negative spectrum expansion is achieved without sacrificing the core anti-staphylococcal potency [1].

Gram-negative antibacterial ESKAPE pathogens FabI inhibitor spectrum MIC determination

FabI Target Binding Affinity: Debio-1452-NH3 Shows 7-Fold Superior Apparent Ki Compared to Parent Debio-1452

In a comparative enzyme inhibition study using recombinantly expressed and purified FabI, Debio-1452-NH3 demonstrates an apparent inhibition constant (Ki_app) of 114 nM, representing a 7-fold improvement in target binding affinity over the parent compound Debio-1452 (Ki_app = 799 nM) when tested under identical assay conditions [1]. For context, the further-optimized derivative fabimycin achieves a Ki_app of 3 nM in the same assay system, indicating that Debio-1452-NH3 occupies an intermediate position in the structure–activity relationship progression from Gram-positive-only to broad-spectrum FabI inhibitors [1]. The improved target engagement of Debio-1452-NH3 is attributed to the introduction of the primary amine at the solvent-exposed 3-position of the naphthyridinone ring, which computational docking and X-ray co-crystal structures confirm does not disrupt the core FabI binding interactions mediated by key residues A95, Y146, and Y156 [2].

FabI enzyme inhibition binding affinity Ki determination target engagement

Serum Protein Binding Resilience: Debio-1452-NH3 Exhibits Only 2-Fold MIC Shift in Serum Versus an 8-Fold Shift for Parent Debio-1452

In a direct head-to-head comparison of antibacterial activity in the presence versus absence of serum, Debio-1452-NH3 demonstrates a significantly reduced susceptibility to serum protein binding compared to the parent compound. Against S. aureus, the MIC of Debio-1452-NH3 increased only 2-fold in the presence of serum, whereas the MIC of Debio-1452 increased 8-fold under identical conditions [1]. Against E. coli, the MIC of Debio-1452-NH3 increased 4-fold in the presence of human serum albumin [1]. This reduced serum shift is mechanistically consistent with the introduction of the ionizable primary amine, which decreases non-specific hydrophobic protein binding—a well-established SAR principle for improving free drug fraction and in vivo efficacy [1]. The clinical relevance of this differentiation is corroborated by Phase 1 human pharmacokinetic data for Debio-1452 (the active moiety of the prodrug afabicin), which demonstrated a mean terminal half-life of 7–8 hours and dose-proportional plasma exposure [2].

serum shift protein binding pharmacokinetic differentiation in vivo predictivity

In Vivo Efficacy in Gram-Negative Lethal Infection Models: Debio-1452-NH3 Rescues Mice from Sepsis and Pneumonia Where Parent Debio-1452 Fails

In a side-by-side in vivo efficacy comparison, Debio-1452-NH3 and Debio-1452 were evaluated in mouse models of lethal Gram-negative infection using clinical isolates against which Debio-1452-NH3 has MIC values of 4–8 μg/mL. In a sepsis model with carbapenem- and cephalosporin-resistant A. baumannii W41979, four once-daily intravenous doses of Debio-1452-NH3 (50 mg/kg) resulted in significantly increased survival, while Debio-1452 administered at the same dose and schedule did not confer protection [1]. In an acute pneumonia model with the same A. baumannii strain, Debio-1452-NH3 significantly reduced bacterial burden in mouse lungs [1]. Efficacy was further demonstrated against carbapenem-resistant K. pneumoniae and colistin-resistant E. coli in both survival and bacterial burden endpoints [1]. Additionally, Debio-1452-NH3 reduced bacterial burden in four additional mouse pneumonia models using strains with higher MIC values (16 μg/mL for all four strains), demonstrating robustness of in vivo activity across diverse clinical isolates [1]. The compound was well tolerated at 50 mg/kg daily for 5 days by intraperitoneal injection [1].

in vivo efficacy Gram-negative infection model mouse sepsis acute pneumonia bacterial burden

Bacterial Cell Accumulation: Debio-1452-NH3 Achieves Statistically Significant Accumulation in E. coli While Parent Compound Does Not

Using a standardized LC-MS/MS accumulation assay in E. coli MG1655 over a 2-hour incubation period, Debio-1452-NH3 achieved statistically significant intracellular accumulation relative to negative controls, whereas the parent compound Debio-1452 showed no statistically significant accumulation above background [1]. This differential accumulation directly explains the gain of whole-cell antibacterial activity against Gram-negative bacteria: Debio-1452 is a potent FabI inhibitor biochemically but cannot reach its target inside wild-type Gram-negative cells due to outer membrane impermeability and efflux. The introduction of the ionizable primary amine in Debio-1452-NH3—consistent with the eNTRy rules requiring an ionizable nitrogen, low globularity (Glob = 0.093), and low rotatable bond count (RB = 4)—enables penetration and retention within the Gram-negative cell [1]. The accumulation advantage is further evidenced by the potent activity of Debio-1452 in efflux-deficient (ΔtolC) and permeability-compromised (ΔrfaC) E. coli mutants (MIC = 0.031–0.5 μg/mL), confirming that on-target potency is not the limiting factor [1].

bacterial permeability compound accumulation Gram-negative uptake LC-MS/MS quantification

Retained Anti-Staphylococcal Potency with Resistance to Current Standard-of-Care Agents: Debio-1452-NH3 Maintains Activity Against MRSA, VISA, and Linezolid/Daptomycin-Resistant S. aureus

While Debio-1452-NH3 itself has not been profiled extensively against drug-resistant S. aureus panels, the parent compound Debio-1452 (afabicin desphosphono)—with which Debio-1452-NH3 shares the same core scaffold and FabI binding mechanism—demonstrates potent, resistance-independent activity. Against 872 S. aureus clinical isolates collected globally from 2017–2023, afabicin desphosphono displayed an MIC90 of 0.015 μg/mL (range 0.002–0.25 μg/mL), with MICs identical for methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains [1]. In time-kill assays, afabicin desphosphono caused a maximum 2.5 log10 CFU decrease over 30 hours in broth, including against strains resistant to vancomycin, daptomycin, and/or linezolid [2]. In a Phase 2 clinical trial (n = 330 patients), the prodrug afabicin (Debio-1450) demonstrated noninferiority to vancomycin/linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI), with clinical response rates at 48–72 hours of 94.6% (low-dose afabicin), 90.1% (high-dose afabicin), and 91.1% (vancomycin/linezolid); 50.4% of patients had MRSA [3]. Furthermore, afabicin desphosphono accumulates approximately 30-fold inside macrophages (cellular-to-extracellular concentration ratio ~30) and remains fully soluble and free in the cytoplasmic fraction, indicating potential for treating intracellular staphylococcal reservoirs [2]. Debio-1452-NH3 retains the S. aureus FabI binding potency of the parent scaffold (S. aureus MIC = 0.03 μg/mL vs. 0.008 μg/mL for parent), a modest 3.75-fold shift that preserves nanomolar-range anti-staphylococcal activity while adding Gram-negative spectrum [4].

MRSA activity drug-resistant Staphylococcus intracellular infection macrophage accumulation

High-Value Research and Procurement Application Scenarios for Debio-1452-NH3 Based on Quantitatively Demonstrated Differentiation


Gram-Negative FabI Target Validation and Chemical Biology Studies Across ESKAPE Pathogens

Debio-1452-NH3 is the compound of choice for research programs requiring FabI target engagement studies in wild-type Gram-negative bacteria. Unlike Debio-1452, which is inactive against Gram-negative strains with intact outer membranes (MIC > 32 μg/mL), Debio-1452-NH3 demonstrates MIC values of 4–8 μg/mL against E. coli, K. pneumoniae, A. baumannii, and E. cloacae [1]. Its mechanism of action has been rigorously validated through spontaneous resistance mutant generation (FoR = 10⁻⁸–10⁻⁹ in E. coli MG1655), sequencing-confirmed FabI active-site mutations (A116V and G148S), and in vitro enzyme inhibition assays showing potent FabI inhibition [1]. This makes Debio-1452-NH3 suitable as a chemical probe for FabI-dependent phenotype screening, resistance mechanism studies, and target deconvolution in the four major Gram-negative ESKAPE species that collectively account for approximately 75% of antibiotic-resistant infection deaths [1].

In Vivo Proof-of-Concept Efficacy Studies in Gram-Negative Mouse Infection Models

Debio-1452-NH3 is the only compound in the Debio-1452 chemical series with demonstrated in vivo efficacy in Gram-negative infection models, making it indispensable for preclinical efficacy studies. At 50 mg/kg IV once daily, Debio-1452-NH3 significantly increases survival in A. baumannii sepsis and reduces bacterial burden in acute pneumonia models caused by A. baumannii, K. pneumoniae, and E. coli [1]. The compound has been validated in multiple mouse models using clinical isolates resistant to carbapenems, cephalosporins, and colistin, and is effective even against strains with MIC values as high as 16 μg/mL [1]. Its favorable PK profile—including reduced serum protein binding (2-fold MIC shift vs. 8-fold for parent Debio-1452)—and tolerability at 50 mg/kg daily for 5 days support its use in repeated-dosing efficacy protocols [1]. Debio-1452-NH3 also benefits from structural similarity to the clinically validated Debio-1452 scaffold, which has established human PK with a 7–8 hour half-life and demonstrated Phase 2 clinical noninferiority to vancomycin/linezolid [2][3].

Dual-Spectrum FabI Inhibitor Screening and Structure–Activity Relationship (SAR) Programs

Debio-1452-NH3 serves as a critical reference compound and chemical starting point for medicinal chemistry programs aiming to optimize FabI inhibitors for broad-spectrum antibacterial activity. It represents the first successful demonstration that strategic introduction of a primary amine onto the Debio-1452 scaffold—guided by the eNTRy rules (ionizable nitrogen, low globularity, low rotatable bonds)—can confer Gram-negative accumulation and antibacterial activity while preserving Gram-positive potency [1]. With a Ki of 114 nM against FabI (7-fold improved over parent Debio-1452 at 799 nM) and S. aureus MIC of 0.03 μg/mL, Debio-1452-NH3 provides a benchmark for evaluating new analogs [4]. The progression from Debio-1452 (Gram-positive only, Ki 799 nM) → Debio-1452-NH3 (dual-spectrum, Ki 114 nM) → fabimycin (dual-spectrum, Ki 3 nM, MIC90 4–8 μg/mL against clinical isolate panels) defines a clear SAR trajectory that makes Debio-1452-NH3 an essential intermediate comparator for any FabI inhibitor optimization campaign [1][4].

Intracellular Infection and Pharmacodynamic Modeling Studies Requiring Macrophage-Penetrant Antibiotics

Based on class-level evidence from the parent scaffold Debio-1452 (afabicin desphosphono), which achieves approximately 30-fold accumulation in macrophages and demonstrates bacteriostatic activity against intracellular S. aureus (0.56–0.73 log10 CFU reduction in infected THP-1 monocytes) comparable to vancomycin, daptomycin, and linezolid against susceptible strains while remaining fully active against strains resistant to these comparators [5], Debio-1452-NH3 is uniquely positioned for intracellular infection models involving Gram-negative pathogens. The compound's Gram-negative accumulation capability—experimentally demonstrated by statistically significant LC-MS/MS-measured uptake in E. coli MG1655 [1]—combined with the scaffold's established intracellular pharmacokinetic behavior (free, soluble cytoplasmic distribution without protein binding) makes Debio-1452-NH3 the logical tool compound for studies of FabI-dependent intracellular bacterial survival in macrophage and monocyte infection models spanning both Gram-positive and Gram-negative species.

Quote Request

Request a Quote for Debio-1452-NH3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.